molecular formula C8H12I2N2 B1507585 2-tert-butyl-4,5-diiodo-1-methylimidazole

2-tert-butyl-4,5-diiodo-1-methylimidazole

Cat. No.: B1507585
M. Wt: 390 g/mol
InChI Key: ZOXJRAUMBRXERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-4,5-diiodo-1-methylimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of iodine atoms at positions 4 and 5, along with a t-butyl group at position 2 and a methyl group at position 1, makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4,5-diiodo-1-methylimidazole typically involves the iodination of a pre-formed imidazole ring. One common method is the reaction of 2-t-butyl-1-methyl-1H-imidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4,5-diiodo-1-methylimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions such as Suzuki or Sonogashira coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-t-butyl-4,5-diazido-1-methyl-1H-imidazole, while Suzuki coupling can produce biaryl derivatives.

Scientific Research Applications

2-tert-butyl-4,5-diiodo-1-methylimidazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4,5-diiodo-1-methylimidazole depends on its specific application. In chemical reactions, the iodine atoms can act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diiodo-1-methyl-1H-imidazole: Lacks the t-butyl group at position 2.

    2-t-butyl-1-methyl-1H-imidazole: Lacks the iodine atoms at positions 4 and 5.

    2-t-butyl-4,5-dichloro-1-methyl-1H-imidazole: Contains chlorine atoms instead of iodine.

Uniqueness

The presence of both t-butyl and iodine substituents in 2-tert-butyl-4,5-diiodo-1-methylimidazole makes it unique compared to its analogs. The t-butyl group provides steric hindrance, while the iodine atoms offer reactivity for various chemical transformations. This combination of properties can be advantageous in designing molecules with specific functions and activities.

Properties

Molecular Formula

C8H12I2N2

Molecular Weight

390 g/mol

IUPAC Name

2-tert-butyl-4,5-diiodo-1-methylimidazole

InChI

InChI=1S/C8H12I2N2/c1-8(2,3)7-11-5(9)6(10)12(7)4/h1-4H3

InChI Key

ZOXJRAUMBRXERD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(N1C)I)I

Origin of Product

United States

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